molecular formula C29H60 B14616647 9-Methyloctacosane CAS No. 58210-50-7

9-Methyloctacosane

Cat. No.: B14616647
CAS No.: 58210-50-7
M. Wt: 408.8 g/mol
InChI Key: HGHNLISXMMUYAJ-UHFFFAOYSA-N
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Description

9-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 It is a type of alkane, specifically a methyl-branched alkane, which is characterized by the presence of a methyl group attached to the ninth carbon of the octacosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyloctacosane typically involves the alkylation of octacosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where octacosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation of unsaturated precursors or the use of advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 9-Methyloctacosane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alkane into alcohols, ketones, or carboxylic acids.

    Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions to remove any functional groups if present.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine (Cl2) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Further saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: The compound has been identified in the cuticular hydrocarbons of insects, playing a role in communication and protection.

    Medicine: Research has explored its potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

    Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 9-Methyloctacosane exerts its effects, particularly its antimicrobial properties, involves the disruption of microbial cell membranes. The long hydrophobic chain of the compound interacts with the lipid bilayer of microbial cells, leading to increased membrane permeability and eventual cell lysis. This interaction is facilitated by the methyl group, which enhances the compound’s ability to integrate into the lipid bilayer.

Comparison with Similar Compounds

  • 2-Methyloctacosane
  • 10-Methyloctacosane
  • 3-Methyloctacosane

Comparison: While these compounds share a similar long-chain hydrocarbon structure with a methyl branch, their unique properties arise from the position of the methyl group. For example, 9-Methyloctacosane is distinct in its specific branching at the ninth carbon, which can influence its physical properties, such as melting point and solubility, as well as its biological activity. This positional isomerism allows for a range of applications and functionalities that are unique to each compound.

Properties

CAS No.

58210-50-7

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

9-methyloctacosane

InChI

InChI=1S/C29H60/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-24-26-28-29(3)27-25-23-11-9-7-5-2/h29H,4-28H2,1-3H3

InChI Key

HGHNLISXMMUYAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC

Origin of Product

United States

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